molecular formula C19H13N3O6S B13934863 4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid CAS No. 530132-21-9

4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid

Cat. No.: B13934863
CAS No.: 530132-21-9
M. Wt: 411.4 g/mol
InChI Key: PZMFJVKLQFELFB-UHFFFAOYSA-N
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Description

4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is a complex organic compound that features a furan ring substituted with a nitrophenyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . The reaction conditions often include a palladium catalyst, a boronic acid derivative, and a base such as potassium carbonate in an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitrophenyl group may play a role in binding to enzymes or receptors, while the furan ring could facilitate interactions with other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but lacks the benzoic acid moiety.

    2-Acetyl-5-nitrofuran: Contains a nitrofuran ring but with different substituents.

Uniqueness

4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is unique due to the combination of its nitrophenyl, furan, and benzoic acid groups, which confer distinct chemical and biological properties .

Properties

CAS No.

530132-21-9

Molecular Formula

C19H13N3O6S

Molecular Weight

411.4 g/mol

IUPAC Name

4-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C19H13N3O6S/c23-17(21-19(29)20-13-6-4-11(5-7-13)18(24)25)16-9-8-15(28-16)12-2-1-3-14(10-12)22(26)27/h1-10H,(H,24,25)(H2,20,21,23,29)

InChI Key

PZMFJVKLQFELFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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